molecular formula C5H10ClF2NO B6162854 (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis CAS No. 2007909-87-5

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis

Cat. No. B6162854
CAS RN: 2007909-87-5
M. Wt: 173.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-3-(Difluoromethoxy)cyclobutan-1-amine hydrochloride, cis (DFMCH) is a synthetic compound that has recently been studied for its potential applications in scientific research. DFMCH has a unique structure, with a cyclobutan-1-amine core and two difluoromethoxy groups attached. This compound has been used as a research tool in various fields, including biochemistry and physiology, due to its ability to act as an inhibitor of certain enzymes.

Mechanism of Action

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis acts as an inhibitor of certain enzymes, such as COX-2 and 5-LOX. It does this by binding to the active site of the enzyme, blocking the substrate from entering the active site. This prevents the enzyme from catalyzing its reaction and thus inhibits the enzyme’s activity. Additionally, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis can also act as an allosteric inhibitor, by binding to an allosteric site on the enzyme and preventing the enzyme from undergoing its normal conformational changes.
Biochemical and Physiological Effects
(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. This can lead to a decrease in the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis has been found to inhibit the activity of certain hormones, such as cortisol and progesterone. This can lead to a decrease in the production of certain hormones, as well as a decrease in the activity of certain target tissues.

Advantages and Limitations for Lab Experiments

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis is a useful research tool due to its ability to act as an inhibitor of certain enzymes. One advantage of using (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis is relatively non-toxic and has low environmental impact. However, there are some limitations to using (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis in lab experiments. One limitation is that the compound is relatively expensive, making it difficult to use in large-scale experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis has a variety of potential applications in scientific research. It could be used to study the effects of certain drugs, hormones, and enzymes on their target tissues. Additionally, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis could be used to study the effects of certain compounds on the structure and function of proteins. Furthermore, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis could be used to study the effects of certain compounds on cell signaling pathways, such as the MAPK cascade. Additionally, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis could be used to study the effects of certain compounds on the immune system and inflammation. Finally, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis could be used to study the effects of certain compounds on gene expression and epigenetic modifications.

Synthesis Methods

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis can be synthesized using a variety of methods. The most common method is the reaction of a difluoromethoxy-substituted cyclobutan-1-amine with hydrochloric acid. This reaction results in the formation of the desired compound, as well as the production of a side product, hydrochloric acid. The reaction can be carried out under a variety of conditions, such as at room temperature, in aqueous solution, or in organic solvents. The reaction is typically carried out in a glass or stainless steel container, and the reaction time can vary depending on the desired yield.

Scientific Research Applications

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis has been used as a research tool in various fields, such as biochemistry and physiology. It has been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effects of certain drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants, on their target enzymes. Additionally, (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis has been used to study the effects of certain hormones, such as cortisol and progesterone, on their target enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis involves the conversion of a cyclobutanone derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Difluoromethanol", "Sodium hydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Cyclobutanone is reacted with difluoromethanol in the presence of sodium hydride to form the difluoromethyl cyclobutanone intermediate.", "The intermediate is then treated with ammonium chloride and hydrochloric acid to form the corresponding amine hydrochloride salt.", "The amine hydrochloride salt is then treated with sodium hydroxide to liberate the free amine.", "The free amine is then treated with methanol and diethyl ether to form the desired (1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis." ] }

CAS RN

2007909-87-5

Product Name

(1s,3s)-3-(difluoromethoxy)cyclobutan-1-amine hydrochloride, cis

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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